molecular formula C25H22ClNO4 B1391496 Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine CAS No. 1217779-77-5

Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine

Cat. No.: B1391496
CAS No.: 1217779-77-5
M. Wt: 435.9 g/mol
InChI Key: DTVJLZWXYPPOHJ-HSZRJFAPSA-N
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Description

Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group at the alpha position, and a chlorine atom on the phenyl ring. The molecular formula of this compound is C25H22ClNO4, and it has a molecular weight of 435.90 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the methyl and chloro substituents. The process generally includes:

    Fmoc Protection: The amino group of D-phenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.

    Methylation: The alpha position is methylated using methyl iodide (CH3I) under basic conditions.

    Chlorination: The phenyl ring is chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or N-chlorosuccinimide (NCS).

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine.

    Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HATU or DIC.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Deprotection: Piperidine in N,N-dimethylformamide (DMF).

    Coupling: HATU or DIC in the presence of a base like DIPEA.

Major Products Formed

Scientific Research Applications

Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group during the coupling reactions and is removed under basic conditions to allow further reactions. The methyl and chloro substituents can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in peptide chemistry .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-4-chloro-D-phenylalanine: Lacks the methyl group at the alpha position.

    Fmoc-Nalpha-methyl-D-phenylalanine: Lacks the chlorine atom on the phenyl ring.

    Fmoc-D-phenylalanine: Lacks both the methyl and chlorine substituents.

Uniqueness

Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine is unique due to the presence of both the methyl and chlorine substituents, which can significantly affect its chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

(2R)-3-(4-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c1-27(23(24(28)29)14-16-10-12-17(26)13-11-16)25(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVJLZWXYPPOHJ-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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